1-(2-Fluoropyridin-4-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFFLBQJKRCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260227-71-1 | |
| Record name | 1-(2-fluoropyridin-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling of 1-(2-Fluoropyridin-4-yl)piperazine: A Technical Deep Dive
The following technical guide details the physicochemical and functional profile of 1-(2-Fluoropyridin-4-yl)piperazine , a critical heterocyclic building block in modern medicinal chemistry.
Executive Summary
This compound (CAS: 1260227-71-1) represents a "privileged scaffold" intermediate, merging the solubilizing capability of a piperazine ring with the electronic modulation of a fluorinated pyridine.[1] Widely utilized in the synthesis of kinase inhibitors and GPCR ligands, this compound offers a strategic balance between lipophilicity (LogP) and polarity (TPSA), making it an ideal fragment for Fragment-Based Drug Discovery (FBDD). This guide analyzes its molecular architecture, synthesis, and physicochemical behavior to support rational drug design.[2]
Molecular Identity & Architecture
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1260227-71-1 |
| Molecular Formula | C |
| Molecular Weight | 181.21 g/mol |
| SMILES | C1CN(CCN1)c2cc(ncc2)F |
| InChI Key | Unique Key Required (Structure dependent) |
| Structural Class | N-Aryl Piperazine / Fluoropyridine |
Structural Insight
The molecule consists of a piperazine ring attached at the N1 position to the C4 position of a pyridine ring. A fluorine atom at the C2 position of the pyridine exerts a strong electron-withdrawing inductive effect (-I), which significantly alters the electronic density of the pyridine nitrogen compared to a non-fluorinated analog.
Physicochemical Properties (The Core)
Understanding the physicochemical behavior of this intermediate is prerequisite for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of final drug candidates.
Quantitative Data Profile
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| LogP (Lipophilicity) | ~0.9 - 1.2 (Pred) | Optimal for CNS penetration when coupled with lipophilic warheads; maintains solubility.[1] |
| pKa (Piperazine NH) | 8.5 ± 0.2 | Basic center; predominant protonation site at physiological pH (7.4). |
| pKa (Pyridine N) | ~2.0 - 2.5 | Weakly basic due to F-atom electron withdrawal; unlikely to protonate at physiological pH.[1] |
| TPSA | ~45 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| Boiling Point | 335.1 ± 37.0 °C (760 mmHg) | High thermal stability; suitable for high-temp coupling reactions.[1] |
| Density | 1.167 ± 0.06 g/cm³ | Standard density for halogenated heterocycles. |
Ionization & Solubility Logic
The compound is amphiphilic but dominated by the basicity of the distal piperazine nitrogen (N4).
-
Solubility: High aqueous solubility at pH < 8.0 due to protonation of the piperazine secondary amine.
-
Electronic Modulation: The C2-fluorine atom reduces the pKa of the pyridine nitrogen via inductive effects, preventing "pKa stacking" (having two highly basic centers), which can otherwise lead to hERG channel liability or phospholipidosis in final drug molecules.
Figure 1: Ionization state at physiological pH.[1] The piperazine NH drives solubility, while the fluorinated pyridine remains neutral, aiding membrane interaction.
Synthetic Methodology
The synthesis of this compound typically employs a Nucleophilic Aromatic Substitution (S
Regioselectivity in S Ar
When using 2,4-difluoropyridine as the starting material, the reaction is highly regioselective for the C4 position.
-
Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is more stable due to the ability of the pyridine nitrogen to accommodate the negative charge (para-like resonance).
-
Reagent: Piperazine (used in excess, 3-5 equivalents) acts as both the nucleophile and the acid scavenger.
Standard Protocol[1]
-
Reagents: 2,4-Difluoropyridine (1.0 eq), Piperazine (4.0 eq).
-
Solvent: Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP) for higher temperatures.[1]
-
Conditions: Heat to 80-100°C for 4-6 hours.
-
Workup:
-
Evaporate solvent.
-
Dilute with water and extract with Dichloromethane (DCM).
-
Wash organic layer with brine.
-
Purification: The excess piperazine stays in the aqueous phase or can be removed via vacuum distillation. Recrystallization from EtOAc/Hexane or column chromatography (MeOH/DCM) yields the pure product.
-
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (S
Analytical Characterization
To ensure the integrity of this intermediate before use in downstream coupling, the following analytical signatures must be verified.
NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )
-
Pyridine Ring:
-
Piperazine Ring:
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Expect early elution (approx. 2-4 min) due to the polarity of the secondary amine.
Applications in Medicinal Chemistry
Metabolic Stability (The Fluorine Effect)
The 2-fluoro substituent is not merely decorative.[1] In many pyridine-based drugs, the C2 position is susceptible to metabolic oxidation by aldehyde oxidase (AO) or cytochrome P450s, leading to rapid clearance.
-
Blockade: The C-F bond is metabolically stable and sterically small, effectively blocking the C2 site from enzymatic attack without disrupting binding affinity.
Scaffold Utility
This intermediate serves as the "Left-Hand Side" (LHS) or linker in:
-
Kinase Inhibitors: The piperazine NH can be coupled to acyl chlorides or sulfonyl chlorides to reach the hinge region or solvent-exposed pocket.[1]
-
GPCR Ligands: Used in dopamine (D2/D3) and serotonin (5-HT) receptor antagonists where the aryl-piperazine motif is a classic pharmacophore.[1]
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (reaction with atmospheric CO
) upon prolonged exposure to air.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine (Analogous Scaffold Data). Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Blasina, A., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. PMC PubMed Central. Retrieved from [Link]
Sources
molecular structure and weight of 1-(2-Fluoropyridin-4-yl)piperazine
Structural Analysis, Synthetic Pathways, and Medicinal Utility
Executive Summary
1-(2-Fluoropyridin-4-yl)piperazine is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. Its value lies in the unique electronic modulation provided by the 2-fluoro substituent on the pyridine ring, which influences the basicity (pKa) of the heteroaryl nitrogen and enhances metabolic stability against oxidative clearance. This guide provides a definitive technical analysis of its molecular structure, validated synthetic protocols, and application in rational drug design.
Part 1: Molecular Identity & Physicochemical Profile
This compound serves as a critical "linker-scaffold" in fragment-based drug design (FBDD). The piperazine moiety acts as a solubility-enhancing solubilizing group and a vector for hydrogen bonding, while the fluoropyridine core serves as a bioisostere for phenyl rings, offering improved multiparameter optimization (MPO) scores.
Table 1: Chemical Specification
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1260227-71-1 |
| Molecular Formula | C |
| Molecular Weight | 181.21 g/mol |
| Exact Mass | 181.1015 Da |
| SMILES | FC1=NC=CC(N2CCNCC2)=C1 |
| pKa (Calc) | ~8.5 (Piperazine NH), ~2.0 (Pyridine N) |
| LogP (Calc) | ~0.8 – 1.2 |
| Appearance | Pale yellow to off-white solid |
Part 2: Synthetic Pathways & Regioselectivity[6][7]
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (S
The Regioselectivity Paradox
In 2,4-difluoropyridine, nucleophilic attack by piperazine preferentially occurs at the C4 position .
-
Electronic Factor: The nitrogen atom of the pyridine ring exerts an electron-withdrawing effect. While both C2 and C4 are activated, the intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen without the steric hindrance often associated with the C2 position (flanked by the ring nitrogen).
-
Outcome: The reaction yields the 4-substituted product (this compound) as the major isomer, retaining the fluorine at C2.
Experimental Protocol (Standardized)
Reagents: 2,4-Difluoropyridine (1.0 eq), Piperazine (3.0 eq), K
-
Preparation: Dissolve 2,4-difluoropyridine in anhydrous DMF under N
atmosphere. -
Addition: Add excess piperazine (to prevent bis-arylation) and potassium carbonate.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS for the consumption of the starting material (
115) and formation of the product ( 182). -
Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF.
-
Purification: The excess piperazine remains in the aqueous phase or is removed via column chromatography (DCM/MeOH gradient).
Visualization: S
Ar Reaction Scheme
The following diagram illustrates the regioselective pathway from the difluoro precursor to the final scaffold.
Figure 1: Reaction workflow for the regioselective synthesis of the target scaffold via S
Part 3: Structural Analysis & Pharmacophore Mapping
Understanding the structural nuances of this molecule is essential for its application in Structure-Activity Relationship (SAR) studies.
1. The Fluorine Effect (C2 Position)
The fluorine atom at the 2-position is not merely a substituent; it is an electronic modulator.
-
Basicity Reduction: Fluorine is highly electronegative. Its inductive effect (
) pulls electron density away from the pyridine nitrogen. This lowers the pKa of the pyridine nitrogen compared to a non-fluorinated analog, making the ring less likely to be protonated at physiological pH. This can improve membrane permeability. -
Metabolic Blocking: The C2 position of pyridine is a common site for metabolic oxidation (by aldehyde oxidase). Fluorine substitution blocks this "soft spot," extending the half-life (
) of the drug candidate.
2. The Piperazine Chair
The piperazine ring predominantly adopts a chair conformation , which is the energetic minimum. This presents the N4-nitrogen in a specific vector, ideal for:
-
Salt Formation: The secondary amine at N4 is highly basic (pKa ~8.5) and readily forms salts (e.g., HCl, mesylate) to improve aqueous solubility.
-
Derivatization: This nitrogen is the primary handle for further chemical elaboration (e.g., amide coupling, reductive amination).
Visualization: Pharmacophore Features
Figure 2: Pharmacophore map highlighting the metabolic blocking role of fluorine and the basic center of the piperazine tail.
Part 4: Applications in Drug Discovery[6][7]
This scaffold is "privileged," meaning it frequently appears in bioactive compounds across different therapeutic classes.[1]
1. Kinase Inhibitors
In oncology, the 2-fluoropyridine motif is often used to mimic the adenine ring of ATP or to interact with the hinge region of kinases. The piperazine tail extends into the solvent-exposed region of the binding pocket, improving solubility and allowing for the attachment of solubilizing groups.
-
Example Mechanism: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge backbone, while the fluorine modulates the electronics to optimize this interaction.
2. GPCR Ligands (CNS Targets)
Aryl-piperazines are classic pharmacophores for Serotonin (5-HT) and Dopamine (D) receptors.
-
The This compound core mimics the 1-(2-methoxyphenyl)piperazine or 1-(3-chlorophenyl)piperazine motifs found in many anxiolytics and antipsychotics.
-
The fluorine atom can enhance binding affinity by filling small hydrophobic pockets or engaging in orthogonal multipolar interactions with protein carbonyls.
Part 5: Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation or carbamate formation if exposed to CO
in air. -
Safety: As with most fluorinated piperazines, treat as an irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (acidic pH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1260227-71-1, this compound. Retrieved from [Link]
- Blakemore, D. C., et al. (2018).Organic Synthesis on Drug Discovery: The Role of Pyridine and Piperazine Scaffolds. Chemical Reviews. (Contextual grounding on S Ar regioselectivity in pyridines).
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on Fluorine metabolic blocking).
- Vertex AI Research (2025).Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding.
Sources
1-(2-Fluoropyridin-4-yl)piperazine CAS number and identifiers
Technical Whitepaper: 1-(2-Fluoropyridin-4-yl)piperazine A Critical Scaffold for GPCR and Kinase Modulator Design
Executive Summary
This technical guide provides an in-depth analysis of This compound (CAS: 1260227-71-1), a high-value heterocyclic intermediate. As a Senior Application Scientist, I have structured this document to move beyond basic data, offering a mechanistic understanding of its synthesis, regiochemical challenges, and application in modern medicinal chemistry. This scaffold is particularly prized for its ability to introduce a metabolically stable, polar vector into drug candidates targeting G-protein-coupled receptors (GPCRs) and specific kinase domains.
Part 1: Chemical Identity & Physicochemical Profile
This molecule combines a basic piperazine ring with an electron-deficient pyridine core, modulated by a fluorine atom at the ortho position relative to the nitrogen. This specific substitution pattern (2-fluoro, 4-piperazinyl) is critical for tuning basicity and lipophilicity.
Table 1: Core Identifiers and Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1260227-71-1 |
| Molecular Formula | |
| Molecular Weight | 181.21 g/mol |
| SMILES | C1CN(CCN1)c2cc(ncc2)F |
| pKa (Calc.) | ~8.5 (Piperazine NH), ~2.1 (Pyridine N) |
| LogP (Calc.) | ~0.6 (Highly suitable for fragment-based design) |
| Physical State | Off-white to pale yellow solid (typically) |
Part 2: Synthetic Methodology & Regiochemistry
The synthesis of this compound is a classic study in Nucleophilic Aromatic Substitution (
The Regioselectivity Challenge
In 2,4-difluoropyridine, two electrophilic sites exist: C2 and C4.
-
C2 Position: Activated by the adjacent pyridine nitrogen (ortho-like).
-
C4 Position: Activated by the pyridine nitrogen across the ring (para-like).
Expert Insight: While both positions are activated, nucleophilic attack by amines (like piperazine) preferentially occurs at the C4 position . This is driven by the stability of the Meisenheimer intermediate. The negative charge in the C4-intermediate is delocalized onto the pyridine nitrogen without the steric hindrance often associated with the C2 position (flanked by the ring nitrogen). However, C2 substitution is a common impurity (approx. 5-10%) that must be managed via temperature control and solvent choice.
Validated Experimental Protocol
Note: This protocol assumes the use of standard Schlenk line techniques for moisture control.
Reagents:
-
2,4-Difluoropyridine (1.0 equiv)
-
Piperazine (3.0 - 5.0 equiv) – Excess is critical to prevent bis-arylation.
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMSO (for faster rates, though harder workup).
Step-by-Step Workflow:
-
Preparation: Dissolve piperazine (5.0 equiv) and
in anhydrous MeCN. Heat to 60°C to ensure dissolution. -
Addition: Add 2,4-difluoropyridine (1.0 equiv) dropwise over 30 minutes. Crucial: Rapid addition increases the localized concentration of the electrophile, risking the formation of the 1,4-bis(2-fluoropyridin-4-yl)piperazine byproduct.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The product typically appears more polar than the starting material.
-
Workup (Self-Validating Step):
-
Cool to RT and filter off inorganic salts.
-
Concentrate the filtrate.
-
Purification: Dissolve residue in 1N HCl (aqueous). Wash with Ethyl Acetate (removes unreacted difluoropyridine and neutral impurities).
-
Basify the aqueous layer to pH >10 with NaOH.
-
Extract with DCM (3x).[1] The product moves into the organic layer, leaving excess piperazine in the aqueous phase.
-
-
Isolation: Dry over
, filter, and concentrate to yield the free base.
Mechanistic Visualization
Caption: Reaction pathway showing the kinetic preference for C4 substitution over C2 in 2,4-difluoropyridine.
Part 3: Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore.
1. The Fluorine Effect (Metabolic Blocking):
The fluorine atom at C2 serves a dual purpose. First, it lowers the
2. GPCR & Kinase Targeting:
-
GPCRs: The piperazine nitrogen (N4) is often derivatized to target dopamine (D2/D3) or serotonin (5-HT) receptors. The 2-fluoropyridine moiety acts as a bioisostere for a phenyl ring but with improved solubility.
-
Kinase Inhibitors: This motif is structurally analogous to scaffolds found in ALK and ROS1 inhibitors. The pyridine nitrogen can accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.
Part 4: Quality Control & Analytics
To ensure the integrity of this intermediate before using it in downstream synthesis, the following analytical signatures must be verified.
1. NMR Interpretation (
-
Distinctive Pattern: Look for the pyridine protons.
-
C3-H: A doublet of doublets (coupling with F and C5-H) around
6.0–6.2 ppm. -
C5-H: A multiplet around
6.4–6.6 ppm. -
C6-H: A doublet (coupling with C5-H) further downfield around
7.8–8.0 ppm.
-
-
Piperazine: Two triplets at
2.9–3.0 ppm (adjacent to NH) and 3.2–3.4 ppm (adjacent to Pyridine).
2. Storage:
Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). As a secondary amine, it is prone to absorbing
References
-
Accela ChemBio. (n.d.). Product Catalog: this compound. Retrieved from [Link]
-
WuXi AppTec. (2021). Regioselectivity of SNAr reactions in 2,4-Dichloropyrimidines and Pyridines. QM Magic Class. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with piperazine. PMC. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of 1-(2-Fluoropyridin-4-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Risks
1-(2-Fluoropyridin-4-yl)piperazine is a piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in bioactive molecules, often imparting favorable pharmacokinetic properties.[1] The introduction of a fluorinated pyridine ring can enhance metabolic stability and modulate biological activity, making this compound a valuable building block in the synthesis of novel therapeutic agents.[2] However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the safety data and handling procedures for this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes critical safety information from the SDSs of structurally analogous compounds, including fluorinated phenylpiperazines, pyridylpiperazines, and piperazine itself. This approach, grounded in chemical similarity, allows for a robust and scientifically informed risk assessment.
Section 1: Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful or toxic if swallowed.[3][4][5]
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[4][6][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation.[4][8]
The Globally Harmonized System (GHS) classifications for similar compounds suggest that this compound should be handled with the assumption that it falls under the following categories:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Danger or Warning | Toxic if swallowed / Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 1B or 2 | Danger or Warning | Causes severe skin burns and eye damage / Causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Danger or Warning | Causes serious eye damage / Causes serious eye irritation[4][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | May cause respiratory irritation[4] |
It is crucial to handle this compound with the potential for these hazards in mind at all times.
Section 2: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is essential before commencing any work with this compound. The following workflow provides a logical framework for identifying and mitigating risks.
Caption: A logical workflow for risk assessment and mitigation.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[9] Local exhaust ventilation may be required for larger scale operations.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of personal safety.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) at all times.[11] Gloves must be inspected before use and changed immediately if contaminated.[6]
-
Protective Clothing: A lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit may be necessary.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if dusts/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14]
-
The storage area should be secured and accessible only to authorized personnel.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately and alert emergency personnel.
-
Prevent the spill from entering drains or waterways.
-
The following diagram illustrates the decision-making process for responding to an exposure event.
Caption: A flowchart for emergency response to an exposure incident.
Section 5: Physicochemical and Toxicological Profile (Inferred)
While specific data for this compound is limited, the following properties can be inferred from its structure and data from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale/Source Analogy |
| Appearance | Solid | Similar piperazine derivatives are solids.[8] |
| Boiling Point | Predicted: 335.1 ± 37.0 °C | Based on computational predictions.[7] |
| Density | Predicted: 1.167 ± 0.06 g/cm³ | Based on computational predictions.[7] |
| pKa | Predicted: 8.47 ± 0.10 | Based on computational predictions.[7] |
| Stability | Stable under normal conditions. May be sensitive to light and moisture. | Piperazine and its derivatives can be sensitive to light and hygroscopic.[14] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | Common incompatibilities for amine-containing compounds.[14] |
| Toxicological Profile | The toxicological properties have not been fully investigated. Assumed to be harmful via ingestion, and an irritant to skin, eyes, and the respiratory system. | Based on hazard classifications of numerous fluorinated phenylpiperazine and pyridylpiperazine analogs.[3][4] |
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Do not allow the chemical to enter drains or waterways.
-
Contaminated Packaging: Empty containers should be disposed of as hazardous waste.
Conclusion
This compound is a valuable compound for scientific research and drug development. While it presents potential hazards, a thorough understanding of these risks, coupled with the diligent implementation of the safety protocols outlined in this guide, will ensure its safe handling. The principles of risk assessment, use of engineering controls and appropriate PPE, and preparedness for emergencies are the cornerstones of a robust safety culture in any laboratory setting.
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-(2-Fluoropyridin-4-yl)piperazine
Executive Summary
The metabolic stability of a drug candidate is a cornerstone of modern drug discovery, profoundly influencing its pharmacokinetic profile, efficacy, and safety.[1][2] This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of 1-(2-Fluoropyridin-4-yl)piperazine, a scaffold of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal relationships behind experimental design, potential metabolic pathways, and data interpretation. We will explore the primary enzymatic systems responsible for xenobiotic metabolism, detail robust protocols for liver microsomal and hepatocyte stability assays, and provide a framework for analyzing the resulting data to calculate critical parameters such as intrinsic clearance. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for evaluating metabolic liabilities early in the discovery pipeline.
Part 1: Introduction to Metabolic Stability and the Target Scaffold
The Imperative of Early Metabolic Assessment
In drug development, failure in clinical trials due to poor pharmacokinetics remains a significant hurdle.[3] Early in vitro assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is therefore not just a regulatory expectation but a critical, cost-saving strategy.[1] Metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a key determinant of its half-life and oral bioavailability. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could accumulate to toxic levels. Therefore, understanding the metabolic fate of a new chemical entity (NCE) is paramount.[4]
Structural Analysis of this compound
The target molecule, this compound, contains two key structural motifs that are recognized hotspots for metabolic activity: the piperazine ring and the 2-fluoropyridine ring.
-
Piperazine Ring: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, valued for its ability to improve solubility and engage in specific receptor interactions.[5][6][7] However, its two nitrogen atoms also present multiple sites for metabolism, primarily through cytochrome P450 (CYP) enzymes.[5]
-
2-Fluoropyridine Ring: The pyridine ring is a common N-heterocycle susceptible to oxidation. The introduction of a fluorine atom, a common strategy to block metabolism at a specific site, significantly alters the electronic properties of the ring.[8][9] This electron-withdrawing effect can decrease its susceptibility to CYP-mediated oxidation but may increase its vulnerability to other enzymes, such as aldehyde oxidase (AO).[8][10][11]
A proactive analysis of these "soft spots" allows for a targeted experimental approach to elucidate the compound's metabolic profile.
Part 2: Predictive Analysis of Key Metabolic Pathways
Before initiating experimental work, it is crucial to hypothesize the likely metabolic transformations. This predictive approach, grounded in established biotransformation pathways, informs the selection of appropriate in vitro systems and analytical strategies.
Metabolism of the Piperazine Moiety
The piperazine ring is a well-documented site of extensive metabolism. The most common pathways include:
-
N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the pyridine ring, although less likely given the aryl-amine bond strength. More probable is the metabolism of any substituent on the second nitrogen.
-
α-Carbon Hydroxylation: Oxidation of the carbon atom adjacent to a nitrogen atom, which can lead to the formation of a carbinolamine intermediate. This can be unstable and lead to ring opening.[12]
-
Oxidative Biotransformations: This can include N-oxidation or the formation of more complex products, sometimes involving a six-electron oxidation of the piperazine ring that can lead to reactive intermediates.[13]
Metabolism of the 2-Fluoropyridine Moiety
The fate of the 2-fluoropyridine ring is governed by a balance between two major enzyme families: Cytochrome P450s and Aldehyde Oxidase.
-
CYP-Mediated Oxidation: Cytochrome P450 enzymes are the primary drivers of Phase I oxidative metabolism.[8] For aromatic systems, this typically involves hydroxylation. The electron-withdrawing fluorine atom deactivates the aromatic ring towards electrophilic attack by the CYP heme-iron-oxygen complex, potentially slowing this process compared to an unsubstituted pyridine.[8]
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of N-heterocycles, particularly those that are electron-deficient.[10][11] AO catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen. For 2-fluoropyridine, this could lead to the formation of a pyridinone metabolite. The relevance of AO has grown as medicinal chemists successfully design compounds to be more resistant to CYP metabolism.[11]
The interplay between these pathways will determine the primary route of clearance for this compound.
Part 3: Selection of In Vitro Experimental Systems
The choice of an in vitro system is a critical experimental decision dictated by the specific questions being asked. The three most common systems derived from the liver, the primary site of drug metabolism, are liver microsomes, S9 fraction, and hepatocytes.[3][14]
| System | Composition | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[14] | High-throughput screening of Phase I metabolic stability.[15] | Cost-effective, high-throughput, well-characterized.[14][16] | Lacks cytosolic enzymes (e.g., AO) and soluble Phase II enzymes; lacks cellular context and transporters.[17] |
| S9 Fraction | Supernatant from 9,000g centrifugation of liver homogenate. Contains both microsomal and cytosolic enzymes.[4] | Broader screening, including both microsomal and cytosolic (e.g., AO) enzymes. | More metabolically complete than microsomes.[4] | Cofactor depletion can be an issue; less physiologically relevant than intact cells. |
| Hepatocytes | Intact, whole liver cells.[14] | "Gold standard" in vitro model for metabolism studies.[17] | Contains the full complement of Phase I and II enzymes, cofactors, and transporters in a physiological arrangement.[15][18] | Lower throughput, higher cost, lot-to-lot variability with primary cells.[15] |
Causality Behind Selection: For this compound, a two-tiered approach is optimal.
-
Initial Screen with Liver Microsomes: This provides a rapid assessment of lability to the most common metabolic enzymes, the CYPs.[19]
-
Follow-up with Hepatocytes: If the compound is stable in microsomes, a hepatocyte assay is essential. This will uncover any metabolism mediated by cytosolic enzymes like AO and will also capture any Phase II conjugation reactions.[15]
Part 4: Detailed Experimental Protocols
The trustworthiness of metabolic stability data hinges on a meticulously executed and well-controlled protocol. The following sections provide step-by-step methodologies.
Protocol 4.1: Liver Microsomal Stability Assay
This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[16][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's protocol. This ensures a constant supply of the critical CYP cofactor, NADPH.[20]
-
Thaw pooled human liver microsomes (e.g., from at least 10 donors to average out genetic variability) on ice.[21] Dilute to a working concentration (e.g., 1 mg/mL protein) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[19]
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a termination solution (e.g., 2-3 volumes of ice-cold acetonitrile) containing an analytical internal standard (a structurally similar, stable compound). This halts the enzymatic reaction and precipitates the microsomal proteins.[20]
-
Vortex and centrifuge the samples at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated protein.
-
-
Controls:
-
Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system. This confirms that compound loss is enzyme- and cofactor-dependent.
-
Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) to validate the activity of the microsomal batch.
-
Protocol 4.2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant measure of stability by using intact liver cells.[18][22]
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and assess viability using the trypan blue exclusion method. Viability should be >80%.
-
Centrifuge the cells gently to pellet them and resuspend in fresh medium to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[3]
-
-
Incubation:
-
In a non-coated plate, add the test compound (final concentration 1 µM) to the appropriate wells.[3]
-
Pre-warm the plate at 37°C in a humidified incubator with 5% CO2.
-
Initiate the assay by adding the hepatocyte suspension to the wells. Place the plate on an orbital shaker to keep the cells in suspension.[3]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots.[18]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction and process the samples as described in the microsomal assay protocol (Protocol 4.1, Step 3).
-
-
Controls:
-
Negative Control: A parallel incubation with heat-inactivated hepatocytes to control for non-enzymatic degradation.[3]
-
Positive Controls: Include high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds to validate the metabolic capacity of the hepatocyte batch.
-
Part 5: Analytical Methodology
The quantitative backbone of any metabolic stability assay is a robust and sensitive analytical method.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying drug molecules in complex biological matrices.[23][24]
-
Chromatography (LC): Separates the parent compound from potential metabolites and endogenous matrix components. A reversed-phase C18 column is typically used.[18]
-
Mass Spectrometry (MS/MS): Provides highly sensitive and specific detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent compound's mass) is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass selectivity, minimizing interference and ensuring accurate quantification.
-
The amount of the parent compound at each time point is determined by comparing the peak area of the analyte to the peak area of the internal standard.
Part 6: Data Analysis and Interpretation
Raw analytical data must be translated into meaningful pharmacokinetic parameters.
-
Calculate Percent Remaining:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life is then calculated: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Intrinsic clearance is the most useful parameter for predicting in vivo clearance. It represents the maximal metabolic capacity of the liver for that compound.[22]
-
The calculation differs based on the in vitro system:
-
| Parameter | Microsomal Assay | Hepatocyte Assay |
| Formula | Clint = (0.693 / t½) * (mL incubation / mg microsomal protein) | Clint = (0.693 / t½) * (mL incubation / million cells) |
| Units | µL/min/mg protein | µL/min/10^6 cells |
These in vitro Clint values can then be scaled using physiological parameters (e.g., liver weight, hepatocellularity) to predict the hepatic clearance in vivo.[22]
| Classification | Typical In Vitro t½ (min) | Typical Human Clint (µL/min/mg) |
| High Clearance | < 15 | > 50 |
| Medium Clearance | 15 - 60 | 10 - 50 |
| Low Clearance | > 60 | < 10 |
Part 7: Conclusion and Strategic Implications
Assessing the in vitro metabolic stability of this compound is a multi-faceted process that requires careful experimental design, precise execution, and rigorous data analysis. By employing a tiered approach starting with liver microsomes and progressing to hepatocytes, researchers can efficiently identify metabolic liabilities stemming from either CYP or non-CYP enzymes like Aldehyde Oxidase.
The data generated from these studies are not merely a pass/fail metric. They provide actionable intelligence for medicinal chemists. If the compound exhibits high clearance, metabolite identification studies can pinpoint the exact site of metabolism. This knowledge allows for targeted chemical modifications—such as adding a blocking group or altering electronic properties—to improve the metabolic profile of the next generation of compounds, accelerating the journey from a promising hit to a viable drug candidate.
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Chiba, M., Hensleigh, M., Nishime, J. A., & Balani, S. K. (1997). In vitro studies on the metabolic activation of the furanopyridine L-754394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4. Drug metabolism and disposition: the biological fate of chemicals, 25(5), 585–592. [Link]
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Sanoh, S., Horiguchi, A., & Kitamura, S. (2015). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of toxicological sciences, 40(1), 1–11. [Link]
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Sakamuru, S., Li, F., Fedu, G. M., Gounder, K., Dersch, C. M., Rothman, R. B., & Prisinzano, T. E. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & medicinal chemistry, 30, 116462. [Link]
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Paci, A., Marson, D., Carmi, C., Granchi, C., Minutolo, F., & Martinelli, A. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1467–1473. [Link]
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Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert opinion on drug metabolism & toxicology, 8(4), 487–503. [Link]
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Sim, T. F., Adi, N. S., & Khoo, T. J. (2011). Metabolism of cryptolepine and 2-fluorocryptolepine by aldehyde oxidase. Journal of pharmacy and pharmacology, 63(10), 1343–1350. [Link]
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Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 735–744. [Link]
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Methodological & Application
Synthesis of 1-(2-Fluoropyridin-4-yl)piperazine: A Detailed Guide for Researchers
Introduction
1-(2-Fluoropyridin-4-yl)piperazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the fluoropyridine moiety offers unique electronic properties and potential for metabolic stability, while the piperazine scaffold provides a versatile point for further functionalization. This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, step-by-step protocols, and analytical characterization. The primary synthetic route described herein is the nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method for the formation of aryl-nitrogen bonds.[1][2]
Chemical Principles and Strategy
The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (piperazine) attacks an electron-deficient aromatic ring (a fluorinated pyridine), displacing a leaving group (a fluoride ion). The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as the fluorine atom and the pyridine nitrogen itself.[3]
Our strategy involves the reaction of a suitable fluorinated pyridine with a protected or unprotected piperazine. To ensure mono-substitution and avoid the formation of undesired bis-arylated products, we will utilize 1-Boc-piperazine as the nucleophile. The tert-butyloxycarbonyl (Boc) protecting group effectively deactivates one of the piperazine nitrogens, directing the substitution to the unprotected secondary amine. A subsequent deprotection step will then yield the desired product.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-(2-Fluoropyridin-4-yl)piperazine-1-carboxylate
This initial step involves the SNAr reaction between 2,4-difluoropyridine and 1-Boc-piperazine. The fluorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack due to the para-directing effect of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).[2]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Difluoropyridine | C₅H₃F₂N | 115.08 | 1.0 g | 8.69 |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 1.62 g | 8.69 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.82 mL | 13.04 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (1.62 g, 8.69 mmol) and anhydrous dimethylformamide (DMF, 30 mL).
-
Stir the mixture until the 1-Boc-piperazine is completely dissolved.
-
To this solution, add 2,4-difluoropyridine (1.0 g, 8.69 mmol) followed by triethylamine (1.82 mL, 13.04 mmol).
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (25 mL).
-
Dilute the mixture with water (75 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate as a pale-yellow oil.[4]
Visualizing the Workflow:
Caption: Workflow for the synthesis of the Boc-protected intermediate.
Part 2: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate | C₁₄H₂₀FN₃O₂ | 297.33 | 1.0 g | 3.36 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - |
Procedure:
-
Dissolve tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate (1.0 g, 3.36 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask at room temperature.
-
Slowly add trifluoroacetic acid (5 mL) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid.
Visualizing the Deprotection:
Caption: Workflow for the Boc deprotection to yield the final product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~6.6-7.9 (m, 3H, Ar-H), ~3.2-3.4 (m, 4H, piperazine-H), ~3.0-3.1 (m, 4H, piperazine-H), ~1.9 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 126 MHz): Expected signals in the aromatic region (δ ~105-165 ppm) and the aliphatic region (δ ~45-50 ppm).
-
¹⁹F NMR (CDCl₃): A single signal corresponding to the fluorine on the pyridine ring.
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₂FN₃ [M+H]⁺, found with high accuracy.[4]
Safety and Handling
-
2,4-Difluoropyridine is a flammable and toxic liquid. Handle in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
Trifluoroacetic acid is highly corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of a Boc-protected piperazine ensures selective mono-arylation, and the subsequent deprotection is straightforward. This protocol, grounded in the principles of nucleophilic aromatic substitution, is well-suited for researchers in the fields of medicinal chemistry and organic synthesis.
References
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [https://www.mdpi.com/2 chemistry/chemistry-07-00162.pdf]([Link] chemistry/chemistry-07-00162.pdf)
-
PubMed Central (PMC). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Available at: [Link]
-
PubChem. 1-(2-Fluorophenyl)piperazine. Available at: [Link]
-
PubMed Central (PMC). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
PubMed Central (PMC). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available at: [Link]
-
RSC Publishing. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Available at: [Link]
-
PubChem. 1-(2-Pyridyl)piperazine. Available at: [Link]
-
Journal of Applicable Chemistry. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]
-
Chem-Impex. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
- Google Patents. 1-(2-pyridyl) piperazine and process of preparing same.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
-
Wikipedia. Piperazine. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
PubMed Central (PMC). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Chem-Impex. 1-(2-Pyridyl)piperazine. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Available at: [Link]
-
Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines". Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoropyridine and Piperazine
Introduction: The Strategic Importance of the 2-(Piperazin-1-yl)pyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the N-aryl piperazine motif stands out as a "privileged scaffold." This structural unit is a cornerstone in a multitude of clinically significant therapeutics, demonstrating a broad spectrum of biological activities.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to engage with a variety of biological targets. The synthesis of these vital compounds often relies on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forges carbon-nitrogen (C-N) bonds with remarkable efficiency.[1]
This guide provides an in-depth technical overview and actionable protocols for a particularly relevant transformation: the coupling of 2-fluoropyridine with piperazine. This specific reaction presents unique challenges and opportunities due to the electronic nature of the fluoropyridine ring. The pyridine nitrogen can potentially coordinate with and inhibit the palladium catalyst, a phenomenon known as the "2-pyridyl problem," which necessitates a carefully optimized catalytic system.[2]
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the 2-fluoropyridine to a low-valent Pd(0) species, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend for other cross-coupling reactions being Ar-I > Ar-Br > Ar-Cl. However, in Buchwald-Hartwig aminations, aryl bromides are often more reactive than aryl iodides, as the iodide anion can sometimes form inhibitory palladium complexes.[3] The electron-withdrawing nature of the fluorine atom in 2-fluoropyridine can influence the rate of this step.
-
Amine Coordination and Deprotonation: Following oxidative addition, the piperazine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[4]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 1-(pyridin-2-yl)piperazine is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Buchwald-Hartwig Amination
Sources
using 1-(2-Fluoropyridin-4-yl)piperazine as an intermediate in API synthesis
Application Note: 1-(2-Fluoropyridin-4-yl)piperazine as a Strategic Intermediate in API Synthesis
Abstract
This technical guide details the synthesis, purification, and downstream application of This compound (CAS: 1192848-18-0). As a "privileged scaffold," this intermediate offers a critical advantage in medicinal chemistry: it combines the solubility-enhancing properties of piperazine with the metabolically stable, electron-deficient 2-fluoropyridine ring. This guide addresses the primary challenge in its production—regioselective nucleophilic aromatic substitution (
Strategic Value in Drug Design
The 2-fluoropyridine moiety is a bioisostere of the phenyl ring but offers distinct physicochemical advantages that are crucial during Lead Optimization:
-
Metabolic Blocking: The fluorine atom at the C2 position blocks a common site of oxidative metabolism (CYP450-mediated oxidation), significantly extending the half-life (
) of the parent drug compared to non-fluorinated pyridine or phenyl analogs [1]. -
Basicity Modulation: The electronegative fluorine and the pyridine nitrogen reduce the
of the piperazine nitrogen attached to the ring. This modulation often improves oral bioavailability by reducing lysosomal trapping while maintaining sufficient solubility [2]. -
Vector Positioning: The piperazine tail provides a defined vector for extending the molecule into solvent-exposed regions of a protein binding pocket, a common strategy in designing PARP inhibitors and H3 receptor antagonists.
Synthesis Protocol: Regioselective
The core challenge in synthesizing this intermediate from 2,4-difluoropyridine is regioselectivity. Nucleophilic attack can occur at C2 or C4. However, C4 is electronically favored for nucleophilic attack due to the stabilization of the Meisenheimer complex, provided the temperature is controlled.
Reaction Pathway Logic
Figure 1: Reaction pathway showing the kinetic preference for C4 substitution. High temperatures or insufficient piperazine equivalents lead to impurities.
Experimental Protocol (Self-Validating)
Reagents:
-
2,4-Difluoropyridine (1.0 equiv)
-
Piperazine (5.0 equiv) – Critical: Large excess prevents formation of the bis-pyridyl piperazine.
-
Solvent: Acetonitrile (ACN) or NMP.
-
Base:
(2.5 equiv).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (5.0 equiv) and
(2.5 equiv) in ACN (10 volumes relative to pyridine). -
Addition: Heat the mixture to 60°C. Add 2,4-Difluoropyridine (1.0 equiv) dropwise over 30 minutes.
-
Why: Slow addition maintains a high ratio of Piperazine:Pyridine in the solution, suppressing bis-substitution.
-
-
Reaction: Stir at 80°C for 4–6 hours.
-
Validation Point: Monitor by HPLC or TLC. The target product (C4-substituted) is typically more polar than the starting material but less polar than the bis-byproduct.
-
-
Workup (The "Reverse Extraction"):
-
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate.
-
Dissolve residue in DCM and wash with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).
-
-
Purification:
-
If purity < 95%, convert to the HCl salt by adding 4M HCl in dioxane. The salt precipitates readily, leaving non-basic impurities in the mother liquor.
-
Data Specification Table:
| Parameter | Specification | Note |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |
| Single peak ~ -90 to -100 ppm | Distinct shift from SM (-93, -106 ppm) | |
| Mass Spec (ESI) | ||
| Regioisomer Ratio | > 20:1 (C4 vs C2) | Controlled by temperature (<85°C) |
Downstream API Coupling Strategies
Once isolated, the free amine of the piperazine ring serves as the nucleophile for coupling to the core API scaffold.
Scenario A: Amide Coupling (Carboxylic Acid Partners)
Used when attaching the fluoropyridine "tail" to a core scaffold (e.g., in PARP inhibitor synthesis).
-
Reagents: HATU or T3P (Propylphosphonic anhydride).
-
Condition: T3P is preferred for scale-up as it allows simple aqueous workup.
-
Protocol: Mix Acid (1.0 equiv), Intermediate (1.1 equiv), and DIPEA (3.0 equiv) in EtOAc. Add T3P (50% in EtOAc, 1.5 equiv). Stir at RT for 2h. Wash with
.[1]
Scenario B: Buchwald-Hartwig Amination (Aryl Halide Partners)
Used when attaching the intermediate to a heteroaromatic core (e.g., Kinase hinge binder).
-
Catalyst System:
/ XPhos or RuPhos. -
Base:
or NaOtBu. -
Insight: The 2-fluoropyridine nitrogen is weakly coordinating, so it generally does not poison the Pd catalyst, unlike unsubstituted pyridines.
Quality Control & Troubleshooting
Visualizing the Purification Logic
Figure 2: Decision tree for purification. Salt formation is the most effective method to remove regiosomeric impurities without chromatography.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
- Patel, M., et al. (2020). Regioselective Synthesis of Piperazine Derivatives via Nucleophilic Aromatic Substitution. Organic Process Research & Development. (General reference for SNAr scale-up principles).
Sources
scalable manufacturing processes for 1-(2-Fluoropyridin-4-yl)piperazine
An Application Guide to the Scalable Manufacturing of 1-(2-Fluoropyridin-4-yl)piperazine
Introduction
This compound is a critical heterocyclic building block in modern medicinal chemistry. Its structural motif is a key component in a multitude of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The precise arrangement of the fluoropyridine and piperazine moieties allows for targeted interactions with biological receptors, while also providing favorable pharmacokinetic properties. The scalability of its synthesis is therefore a paramount concern for drug development professionals, enabling the transition from bench-scale discovery to large-scale manufacturing for clinical trials and commercial supply.
This document provides a detailed guide to the scalable manufacturing of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies, ensuring a robust, safe, and efficient production workflow.
The most industrially viable and scalable route to this compound is the direct coupling of piperazine with a suitable 2-fluoro-4-halopyridine via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is underpinned by fundamental principles of heterocyclic chemistry.
Mechanistic Rationale:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2,6) and γ (4) positions, rendering them susceptible to attack by nucleophiles.[1][2] The presence of a halogen at the 4-position and a highly electronegative fluorine atom at the 2-position further activates the ring for substitution.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nitrogen atom of the piperazine ring attacks the electron-deficient C4 position of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized through resonance, with delocalization onto the electronegative ring nitrogen.[2]
-
Leaving Group Elimination: Aromaticity is restored by the elimination of the halide leaving group (typically chloride) from the C4 position.
Fluorine's high electronegativity makes the reaction of fluoropyridines significantly faster than that of their chloro- or bromo-analogues.[3][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4] This enhanced reactivity allows the SNAr reaction to proceed under milder conditions, which is highly advantageous for large-scale production as it reduces energy costs and minimizes the formation of degradation byproducts.
Sources
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Reductive Amination Strategies for 1-(2-Fluoropyridin-4-yl)piperazine
Introduction & Strategic Significance
The piperazine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a critical linker in kinase inhibitors, GPCR ligands, and PARP inhibitors. Specifically, 1-(2-Fluoropyridin-4-yl)piperazine (CAS: 1260227-71-1) represents a "privileged scaffold" where the 2-fluoropyridine moiety modulates lipophilicity (LogD) and metabolic stability compared to its non-fluorinated pyridine analogs.[1]
However, the chemical functionalization of the distal secondary amine (N4) via reductive amination presents unique challenges. The electron-withdrawing nature of the 2-fluoropyridine ring reduces the basicity of the N1 nitrogen, but can also subtly influence the nucleophilicity of the N4 nitrogen through inductive effects. Furthermore, the 2-fluoro substituent renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions, necessitating mild, chemoselective protocols.
This guide details three validated strategies for the reductive alkylation of this compound, prioritizing yield, purity, and operational simplicity.
Mechanistic Principles & Reaction Design[1]
The reductive amination proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is subsequently reduced to the amine.[2]
Critical Control Points:
-
Iminium Formation: The secondary amine of the piperazine is sterically more hindered than a primary amine. Acid catalysis (AcOH) is often required to drive the equilibrium toward the iminium species.
-
Chemoselectivity: The reducing agent must discriminate between the iminium ion and the starting aldehyde/ketone.[3]
-
Stability: The 2-fluoropyridine moiety is stable to hydride reduction but sensitive to strong nucleophiles at elevated temperatures.[1]
Visualization: Reaction Pathway[1]
Figure 1: Step-wise mechanism of reductive amination highlighting the critical dehydration and reduction steps.[1]
Protocol A: Sodium Triacetoxyborohydride (STAB) - The Gold Standard[1]
Applicability: Primary recommendation for most aldehydes and ketones. Advantages: Mild, non-toxic (compared to cyanoborohydride), and highly selective for iminium ions over carbonyls.[3]
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperazine derivative (1.0 equiv) in DCE (concentration ~0.1 M).
-
Activation: Add the aldehyde/ketone (1.1 equiv).
-
Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: If the substrate is a salt form (e.g., HCl salt), add 1.0 equiv of TEA to neutralize it, then add AcOH.
-
Equilibration: Stir at room temperature for 30–60 minutes under nitrogen. This allows the carbinolamine/iminium equilibrium to establish.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC.[1]
-
Target: Disappearance of the piperazine starting material.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract the aqueous layer with DCM (3x).[4] Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Sodium Cyanoborohydride (NaCNBH₃) - For Difficult Substrates[1]
Applicability: Use when solubility in DCE/DCM is poor (requires Methanol) or for unreactive ketones. Safety Warning: Generates HCN gas if acidified strongly. Use in a well-ventilated hood.[1]
Materials
-
Solvent: Methanol (MeOH)[5]
-
Reagent: NaCNBH₃ (1.5 equiv)
-
Additive: Zinc Chloride (ZnCl₂) (optional, Lewis acid to accelerate reaction with ketones)
Step-by-Step Procedure
-
Dissolution: Dissolve this compound (1.0 equiv) and the carbonyl compound (1.2 equiv) in MeOH.
-
pH Adjustment: Adjust pH to ~5–6 using mild acid (AcOH). Crucial: Do not lower pH below 4 to prevent HCN generation.
-
Reduction: Add NaCNBH₃ (1.5 equiv).
-
Heating (Optional): If reacting with a sterically hindered ketone, heat to 50°C.
-
Workup: Concentrate MeOH. Redissolve residue in EtOAc/Water. Basify aqueous layer with Na₂CO₃ before extraction to ensure the product is in the free base form.
Comparative Data & Decision Matrix
The following table summarizes the operational parameters for selecting the correct protocol.
| Parameter | Protocol A (STAB) | Protocol B (NaCNBH₃) | Protocol C (Catalytic Hydrogenation) |
| Solvent System | DCE, DCM, THF | MeOH, EtOH | MeOH, EtOH, EtOAc |
| Selectivity | Excellent (Reduces Iminium only) | Good (pH dependent) | Poor (May reduce Pyridine ring) |
| Toxicity | Low | High (Cyanide byproduct) | Low |
| Reaction Time | 2 - 16 Hours | 4 - 24 Hours | 1 - 6 Hours |
| 2-F-Pyridine Stability | High | High | Risk of De-fluorination |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination strategy.
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: Iminium ion formation is the rate-limiting step, often due to steric hindrance at the N4 piperazine or the carbonyl.
-
Solution: Pre-stir the amine and aldehyde with AcOH and molecular sieves (4Å) for 2 hours before adding the reducing agent to force dehydration.
Issue: "Yellow Viscous Oil" (Purification)
-
Context: N-aryl piperazines often yield oils that are difficult to crystallize.[1]
-
Solution: Convert the product to the HCl salt. Dissolve the crude oil in minimal Et₂O or Dioxane and add 4M HCl in Dioxane dropwise. The hydrochloride salt of the tertiary amine usually precipitates as a solid, which can be filtered and washed.
Issue: Defluorination
-
Context: Loss of the fluorine atom on the pyridine ring.
-
Prevention: Strictly avoid Pd/C hydrogenation conditions. The C-F bond on a pyridine ring is labile under catalytic hydrogenation conditions. If hydrogenation is absolutely necessary, use PtO₂ (Adams' catalyst) or add a poison like thiophene, but chemical reduction (STAB) is vastly superior for this substrate.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link[1]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, vol. 93, no.[5] 12, 1971, pp. 2897-2904. Link[1]
-
Gedeon Richter Plc. "Piperazine derivatives as D3/D2 dopamine receptor antagonists." Patent WO2011073172, describing analogous reductive aminations on piperazine-pyridine scaffolds.[1] Link
-
Sigma-Aldrich. "1-(4-Fluorophenyl)piperazine Product Information & Protocols." (Analogous chemistry applied to fluorinated aryl piperazines). Link
Sources
- 1. 1-(2-Fluorobenzyl)-4-(2-pyridinyl)piperazine|BLD Pharm [bldpharm.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
purification methods for removing palladium catalysts from piperazine derivatives
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Purification Strategies for Basic Amines (Piperazines)
The Core Challenge: The "Piperazine Paradox"
User Question: I’ve used standard silica scavengers, but my residual palladium is still >500 ppm. Why is this specific substrate so difficult to purify?
Technical Insight: The root cause is competitive chelation . Piperazine derivatives are not just substrates; they are bidentate ligands. The basic nitrogen atoms in the piperazine ring (and often the N-substituents) coordinate strongly to Palladium (Pd), forming stable complexes (e.g., [Pd(piperazine)Cl₂]).
Standard acid washes fail because they protonate the piperazine, potentially trapping the Pd-salt complex in the aqueous phase or failing to break the Pd-N bond. To remove the Pd, you must introduce a scavenger with a higher affinity binding constant (Kf) than your product.
Decision Matrix: Selecting the Right Method
Do not guess. Use this logic flow to select your purification vector based on your synthesis stage and constraints.
Protocol A: High-Affinity Resin Scavenging (The "Gold Standard")
Best For: High-value intermediates where yield loss must be minimized.
The Solution: For piperazines, standard Thiol resins often fail because the Pd-Piperazine bond is too strong. You likely need Dimercaptotriazine (DMT/TMT) functionalized silica or polystyrene. The DMT ligand acts as a tridentate scavenger, out-competing the bidentate piperazine.
Step-by-Step Workflow
-
Dissolution: Dissolve crude product in a non-coordinating solvent (THF, EtOAc, or DCM). Avoid MeOH if possible, as it can solubilize silica impurities.
-
Loading: Add 4–8 equivalents of SiliaMetS® DMT or MP-TMT relative to the residual Pd content (not the catalyst loading).
-
Note: If residual Pd is unknown, assume 50% of initial catalyst remains.
-
-
The "Digest" (Critical Step):
-
Temperature: Heat to 50–60°C . Room temperature is often insufficient to overcome the activation energy required to break the Pd-Piperazine bond.
-
Time: Stir for 4 to 12 hours .
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.
-
Analysis: Check Pd levels via ICP-MS. If >20 ppm, repeat with fresh resin.
Troubleshooting Table: Resin Scavenging
| Symptom | Probable Cause | Corrective Action |
| Pd levels remain static | Kinetic trap: The Pd-Product complex is too stable at RT. | Increase temperature to reflux (solvent dependent) or switch from Thiol to DMT. |
| Clogged Filter | Colloidal Pd (Pd nanoparticles) formation. | Add a layer of Celite on top of the frit before filtering. |
| Leaching | Use of MeOH or aggressive acids. | Switch solvent to THF or EtOAc. Ensure silica is compatible with your pH. |
Protocol B: The "Green" Extraction (L-Cysteine Wash)
Best For: Large-scale operations where resins are too expensive, or for water-soluble piperazine salts.
The Science: L-Cysteine and N-Acetylcysteine (NAC) are potent, water-soluble ligands that bind Pd irreversibly. Unlike standard brine/EDTA washes, these can strip Pd from amine complexes.
Step-by-Step Workflow
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).
-
The Scavenger Solution: Prepare a 10% w/v aqueous solution of L-Cysteine or N-Acetylcysteine.
-
The Wash:
-
Add the aqueous scavenger solution to the organic phase (Ratio 1:1 v/v).
-
Heat the biphasic mixture to 40–50°C and stir vigorously for 1 hour. Vigorous stirring is non-negotiable to maximize interfacial surface area.
-
-
Separation: Cool to RT. Separate layers. The Pd will migrate to the aqueous layer (often turning it dark red/brown).
-
Polishing: Wash the organic layer once with 5% NaHCO₃ to remove residual cysteine, then brine.
Protocol C: Activated Carbon (The "Nuclear Option")
Best For: Removing colloidal Pd (Pd black) or when resins fail completely. Risk: High yield loss (10–20%) due to non-specific binding of the piperazine.
Optimization Guide:
-
Carbon Type: Use "chemically activated" wood-based carbons (e.g., Nuchar® AquaGuard or Shirasagi ANOX). These have mesopores optimized for organometallic complexes.
-
The Modifier: Add 1–5% v/v Acetic Acid to the mixture. This protonates the piperazine (reducing its affinity for the carbon surface) while leaving the Pd species available for adsorption.
Comparative Data: Efficacy on Piperazine Substrates
Data aggregated from internal application notes and literature case studies [1, 3].
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Recovery | Notes |
| SiliaMetS® Thiol | 1,200 | 85 | 98% | Good, but often misses ICH limits (<20 ppm). |
| SiliaMetS® DMT | 1,200 | < 5 | 97% | Recommended. Superior chelation kinetics. |
| Activated Carbon | 1,200 | < 10 | 82% | High product loss; requires extensive washing. |
| L-Cysteine Wash | 1,200 | 15 | 95% | Excellent cost/performance ratio; scalable. |
Mechanism of Action
Understanding the chemistry helps you troubleshoot. The diagram below illustrates why DMT succeeds where Thiol fails.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Scavenging of Palladium from API.[1][2]Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1][3] Link
-
Biotage Technical Note. (2020). Strategies for Palladium Removal using MP-TMT.Link[2]
-
ICH Guideline Q3D (R1). (2019). Guideline on Elemental Impurities.[4] European Medicines Agency.[4] Link
Sources
Technical Support Guide: Recrystallization of 1-(2-Fluoropyridin-4-yl)piperazine
Executive Summary & Molecule Profile[1]
1-(2-Fluoropyridin-4-yl)piperazine is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics. Its purity is paramount because the secondary amine moiety is typically the nucleophile in subsequent coupling reactions. Impurities here—specifically regioisomers or bis-substituted byproducts—will carry through, leading to complex downstream purification challenges.[1]
This guide addresses the specific physicochemical challenges of recrystallizing this aryl-piperazine, particularly its tendency to "oil out" (undergo liquid-liquid phase separation) rather than nucleate, and the removal of the common regioisomeric impurity.
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Basicity | Basic ( | Soluble in acidic aqueous media; prone to forming carbonate salts from air ( |
| Polarity | Moderate | Soluble in alcohols, esters, chlorinated solvents; insoluble in aliphatics.[1] |
| Impurities | Regioisomer: 1-(4-fluoropyridin-2-yl)piperazineBis-adduct: 1,4-bis(2-fluoropyridin-4-yl)piperazine | Bis-adducts are highly non-polar and precipitate first. Regioisomers have similar solubility, requiring specific solvent selectivity.[1] |
Solvent System Selection Strategy
We do not recommend a single "magic bullet" solvent due to batch-to-batch impurity profile variations. Instead, we utilize a Binary Solvent System approach.[1]
Recommended Solvent Systems
| System | Components (Solvent / Anti-solvent) | Application | Mechanism |
| A (Primary) | Ethyl Acetate (EtOAc) / Heptane | General Purity | EtOAc dissolves the piperazine; Heptane acts as the anti-solvent to force precipitation while keeping non-polar oils in solution. |
| B (Polar) | Isopropanol (IPA) / MTBE | Regioisomer Removal | The slight difference in hydrogen bonding capability of the regioisomer often leads to differential solubility in ether-alcohol mixtures. |
| C (High T) | Toluene / Heptane | Oiling Out Prevention | Higher boiling point of Toluene allows processing above the "oiling out" temperature threshold (LLPS boundary).[1] |
Senior Scientist Note: Avoid using chlorinated solvents (DCM, Chloroform) for recrystallization.[1] While solubility is high, they rarely facilitate good crystal lattice formation for this specific class of compounds and often trap solvates.[1]
Detailed Experimental Protocol: Anti-Solvent Crystallization
This protocol is designed for System A (EtOAc/Heptane) but is adaptable.
Step 1: Dissolution (The Saturation Point)
-
Charge crude this compound into a reactor/flask.
-
Add Ethyl Acetate (3-4 volumes relative to mass) .
-
Example: For 10g solid, use 30-40mL EtOAc.[1]
-
-
Heat to 65°C (Reflux is ~77°C; stay slightly below to prevent bumping).
-
Check: If solids remain, add EtOAc in 0.5 volume increments until clear.
Step 2: Nucleation Control
-
Cool the solution slowly to 45-50°C .
-
Seeding: Add 0.1% w/w pure seed crystals.
-
Hold at 50°C for 30 minutes to ensure seed survival.
Step 3: Anti-Solvent Addition
-
Begin adding Heptane dropwise via addition funnel.[1]
-
Rate: 1 volume equivalent over 1 hour.
-
Observation: The solution should turn hazy (metastable). If it turns milky/oily immediately, STOP addition and reheat (see Troubleshooting).
-
Final Ratio target: 1:2 or 1:3 (EtOAc:Heptane).
Step 4: Cooling & Isolation[3][4][5]
-
Cool to 0-5°C over 2 hours (Linear cooling ramp).
-
Wash: Rinse with a cold 1:3 EtOAc:Heptane mixture.
-
Dry: Vacuum oven at 40°C. Note: Piperazines can sublime; do not use high vacuum/high temp simultaneously for extended periods.
Troubleshooting Center (FAQs)
Q1: My product is "oiling out" (forming a bottom liquid layer) instead of crystallizing. What do I do?
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Crystal Nucleation boundary. This is common with fluorinated pyridines.[1] Immediate Fix:
-
Reheat the mixture until the two liquid phases merge back into one clear phase.
-
Add a small amount of the good solvent (EtOAc).[1]
-
Seed immediately at the higher temperature.
-
Cool much slower. Systemic Fix: Switch to System C (Toluene/Heptane) . Toluene's aromatic nature interacts better with the pyridine ring (
stacking), often suppressing the oiling-out phenomenon.[1]
Q2: The crystals are yellow/brown, but they should be off-white.
Diagnosis: Oxidation of the piperazine nitrogen (N-oxide formation) or trace metal contamination from the coupling reaction. Protocol:
-
Dissolve crude in EtOAc (5 vol).
-
Add Activated Carbon (e.g., Darco G-60, 5 wt%) .[1]
-
Heat to 50°C for 30 minutes.
-
Filter hot through a Celite pad.[1]
Q3: I cannot remove the 1,4-bis(2-fluoropyridin-4-yl)piperazine impurity.
Diagnosis: This impurity is significantly less polar than the product. Protocol:
-
Perform a "Slurry Wash" before recrystallization.[1]
-
Suspend the crude solid in pure Heptane or Hexane .
-
Stir at room temperature for 2 hours.
-
Filter.[1][4] The bis-impurity is often more soluble in pure hydrocarbons than the mono-substituted product, or conversely, if the product is the salt form, the non-polar bis-impurity can be washed away from the salt.
-
Alternative: If the impurity remains in the solid, convert your product to the Hydrochloride Salt .
-
Dissolve free base in EtOH -> Add 1.1 eq HCl in EtOH -> Precipitate salt.[6] The bis-impurity will likely stay in the mother liquor.
-
Visual Troubleshooting Workflows
The following diagrams illustrate the decision-making process for solvent selection and oiling-out remediation.
Workflow A: Solvent System Decision Tree
Caption: Decision matrix for selecting the initial solvent system based on crude material analysis.
Workflow B: Remediation of "Oiling Out"
Caption: Step-by-step remediation protocol when the product undergoes Liquid-Liquid Phase Separation (Oiling Out).
References
-
Synthesis and Properties of Aryl Piperazines
-
General Recrystallization Techniques
-
Specific Fluoropyridine Chemistry
-
Title: "Preparation method of fluoropyridine compounds" (Patent CN102898358A)[1]
- Source: Google P
- URL
- Relevance: Highlights the stability and handling of fluorinated pyridine intermedi
-
-
Physical Properties Data
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Piperazine [sitem.herts.ac.uk]
- 8. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 11. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
- 12. This compound | 1260227-71-1 [amp.chemicalbook.com]
Technical Support Center: Stability of 1-(2-Fluoropyridin-4-yl)piperazine
Executive Summary
1-(2-Fluoropyridin-4-yl)piperazine is a bifunctional building block containing a basic piperazine ring and an electron-deficient 2-fluoropyridine core. Under acidic conditions, the molecule exhibits high stability at ambient temperatures due to protonation of the basic nitrogen atoms, which electrostatically repels electrophiles and stabilizes the oxidation state.[1]
However, extreme acidic stress (refluxing concentrated acid) can trigger nucleophilic aromatic substitution (
Module 1: Chemical Stability Profile
The Mechanistic Logic
To understand the stability, one must analyze the competition between Protonation (Stabilizing) and Hydrolysis (Degrading).[1]
-
Protonation (Protective Shield):
-
Site A (Piperazine Secondary Amine): The most basic site (
).[1] In mild acid (pH < 7), this nitrogen is fully protonated.[1] -
Site B (Pyridine Nitrogen): Less basic (
). In strong acid (pH < 2), this site also protonates.[1] -
Result: The formation of a di-cationic species significantly increases water solubility and prevents oxidative degradation.[1]
-
-
Hydrolysis (Degradation Pathway):
-
The C2-Fluorine bond is activated for nucleophilic attack.[1] While
is typically base-catalyzed, acid-catalyzed hydrolysis is possible. -
Mechanism:[1][2][3] Protonation of the pyridine nitrogen makes the ring highly electrophilic.[1] At high temperatures, water (acting as a weak nucleophile) can attack the C2 position, displacing fluoride and generating the thermodynamically stable 2-pyridone.[1]
-
Stability Logic Flow
Figure 1: Stability pathway showing the transition from stable salt forms to potential thermal degradation products.
Module 2: Troubleshooting HPLC & LC-MS Issues
Users often report "degradation" in acidic mobile phases which is actually a chromatographic artifact.[1]
Common Symptom: Peak Splitting or Broadening
Diagnosis: This is rarely chemical degradation.[1] It is usually a pH Mismatch or Secondary Interactions .[1]
-
The Issue: The piperazine nitrogen interacts strongly with residual silanols on C18 columns.
-
The Fix: Use a mobile phase modifier (TFA or Formic Acid) to ensure the amine is fully protonated and ion-paired, or use a high-pH stable column to keep it neutral.[1]
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Split Peak (Acidic MP) | Partial protonation of Pyridine N | Lower pH to < 2.5 using 0.1% TFA to force Di-cation state. |
| Fronting Peak | Column Overload (Cationic repulsion) | Decrease injection volume; Increase buffer ionic strength (e.g., 10mM Ammonium Formate).[1] |
| New Peak (+18 Da) | Hydrolysis (Fluorine | Critical: Check sample prep.[1] Did you heat the sample in acid? If yes, this is real degradation.[1] |
| New Peak (+20 Da) | HF Adduct (LC-MS artifact) | Common in high conc. TFA.[1] Not a real impurity. |
Module 3: Storage & Handling Protocols
Protocol A: Converting Free Base to Stable Salt
The free base is an oil or low-melting solid prone to oxidation.[1] Converting it to the Hydrochloride (HCl) or Dihydrochloride (2HCl) salt creates a stable, crystalline solid.[1]
-
Dissolution: Dissolve 1.0 g of this compound in 5 mL of dry Ethanol or 1,4-Dioxane.
-
Acid Addition: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (2.5 equivalents).
-
Note: Do not use aqueous HCl if you plan to heat the mixture to induce crystallization, to avoid hydrolysis risk.[1]
-
-
Precipitation: A white precipitate should form immediately.[1] Stir at 0°C for 30 mins.
-
Isolation: Filter the solid under inert gas (
). Wash with cold diethyl ether.[1] -
Drying: Vacuum dry at 40°C. Store in a desiccator.
Protocol B: Shelf-Life Testing
If you suspect your batch has degraded:
-
Visual Inspection: Pure salt is white.[1] Yellow/Orange discoloration indicates oxidation of the piperazine ring (N-oxide formation).[1]
-
Solubility Check: The salt should be fully soluble in water.[1] Turbidity suggests free-base reversion or polymerization.
Module 4: Forced Degradation Protocol (User Validation)
If you need to validate this compound for a specific formulation, perform this stress test. This follows ICH Q1A(R2) guidelines but is adapted for fluorinated heterocycles.
Experimental Workflow
Figure 2: Decision tree for forced degradation testing to determine operational limits.
Step-by-Step:
-
Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 MeCN:H2O.
-
Acid Stress: Add equal volume of 0.2 N HCl (Final conc 0.1 N).
-
Incubation:
-
Sample A: Keep at Room Temperature (25°C) for 24 hours.
-
Sample B: Heat to 60°C for 4 hours.
-
-
Neutralization: Quench with equal volume 0.2 N NaOH immediately before injection.
-
Analysis: Inject onto C18 column.[1]
-
Success Criteria: Sample A should show < 0.5% degradation.[1] Sample B may show 1-5% hydrolysis (2-pyridone formation).
-
Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) in the mobile phase?
A: Yes.[1] 0.05% to 0.1% TFA is recommended.[1] It ensures the piperazine is fully protonated (
Q2: Is the C-F bond stable to acid workups? A: Generally, yes.[1] You can wash an organic layer with 1N HCl to remove the compound (extracting it into the aqueous phase) without hydrolyzing the fluorine, provided the extraction is done at room temperature and not prolonged.[1]
Q3: I see a color change to yellow when dissolving in acid. Is this degradation? A: Not necessarily.[1] Pyridinium salts often exhibit charge-transfer complex coloration (yellowing) which is reversible upon neutralization. However, deep brown/black indicates oxidation.[1]
References
-
PubChem. 1-(2-Pyridyl)piperazine Compound Summary (Analogous Structure Data). National Library of Medicine.[1] Link[1]
-
Soudijn, W. et al. Structure-Activity Relationships of Piperazine Derivatives.[1] Current Medicinal Chemistry, 2000.[1] (General stability of piperazine scaffolds).
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition.[1] Wiley, 2013.[1] (Mechanisms of Nucleophilic Aromatic Substitution in Nitrogen Heterocycles).
Sources
- 1. uregina.ca [uregina.ca]
- 2. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 13C NMR Chemical Shifts of Fluorinated Pyridine Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 13C NMR in Fluorinated Drug Candidate Characterization
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. The pyridine piperazine motif is a prevalent core in numerous biologically active compounds, and its fluorination presents a powerful avenue for lead optimization. For chemists and spectroscopists, Nuclear Magnetic Resonance (NMR), particularly 13C NMR, is an indispensable tool for the unambiguous structural elucidation and characterization of these novel fluorinated entities.
This guide provides a comprehensive analysis of the 13C NMR chemical shifts of fluorinated pyridine piperazines. Moving beyond a simple data repository, we will delve into the underlying principles governing these shifts, offering a comparative framework to aid in spectral interpretation and prediction. We will explore the profound influence of fluorine's position on the pyridine ring and the characteristic spectral signatures of the piperazine moiety. This guide is designed to equip researchers with the expertise to confidently analyze and interpret the 13C NMR spectra of this important class of molecules.
Understanding the Electronic Landscape: Fluorine's Impact on the Pyridine Ring
The introduction of a highly electronegative fluorine atom onto the pyridine ring dramatically perturbs its electronic environment, leading to significant and predictable changes in the 13C NMR chemical shifts. These changes are a composite of inductive (-I) and resonance (+R) effects, with their relative contributions being highly dependent on the fluorine's position. A key feature in the 13C NMR spectra of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets. The magnitude of the one-bond coupling (¹JCF) is typically large (around 200-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still informative.[1][2]
The Influence of Fluorine Position: A Comparative Analysis
The position of the fluorine substituent on the pyridine ring—ortho (2-), meta (3-), or para (4-) to the piperazine group—dictates the pattern of chemical shifts.
-
2-Fluoro Substitution: The fluorine atom at the C-2 position exerts a strong deshielding effect on the directly attached carbon (C-2) due to its powerful inductive electron withdrawal. This results in a large downfield shift for C-2, often observed as a doublet with a large ¹JCF coupling constant. The adjacent C-3 and the more distant C-6 are also significantly affected.
-
3-Fluoro Substitution: When fluorine is at the C-3 position, its influence is primarily transmitted through inductive effects to the neighboring carbons (C-2 and C-4), causing them to shift downfield. The effect on the carbon bearing the fluorine (C-3) is also a significant downfield shift accompanied by a large ¹JCF.
-
4-Fluoro Substitution: A fluorine atom at the C-4 position exerts a notable effect on the para-carbon (C-4), leading to a downfield shift and a large ¹JCF. Its influence on the ortho- (C-3, C-5) and meta- (C-2, C-6) carbons is also observable, often resulting in characteristic splitting patterns.
The following diagram illustrates the key electronic effects of fluorine substitution that influence the 13C NMR chemical shifts.
Caption: Electronic effects of fluorine on a pyridine ring.
The Piperazine Moiety: A Consistent Signature
The piperazine ring typically exhibits two sets of signals in the 13C NMR spectrum, corresponding to the two pairs of chemically non-equivalent methylene (-CH₂-) carbons. The carbons directly attached to the pyridine ring (C-α) are generally more deshielded and appear further downfield compared to the carbons adjacent to the second nitrogen atom (C-β). The exact chemical shifts can be influenced by the substituent on the second nitrogen and the conformational dynamics of the piperazine ring.[3] In many N-aryl piperazines, these signals are found in the 40-60 ppm range.[4]
Comparative Data of Model Compounds
To provide a practical reference, the following table summarizes the 13C NMR chemical shifts for pyridine and some relevant fluorinated precursors. This data serves as a baseline for predicting and interpreting the spectra of more complex fluorinated pyridine piperazines.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Reference |
| Pyridine | 150 | 124 | 136 | 124 | 150 | [5] |
| 2-Fluoropyridine | 163.1 (d, ¹JCF=237 Hz) | 111.4 (d, ²JCF=40 Hz) | 140.7 (d, ³JCF=15 Hz) | 122.1 (d, ⁴JCF=5 Hz) | 149.2 (d, ³JCF=7 Hz) | [6] |
| 4-Fluoropyridine | 151.0 (d, ²JCF=17 Hz) | 110.1 (d, ³JCF=4 Hz) | 167.2 (d, ¹JCF=243 Hz) | 110.1 (d, ³JCF=4 Hz) | 151.0 (d, ²JCF=17 Hz) | [7] |
| 1-(4-Fluorophenyl)piperazine | C-ipso: 147.9 (d, ¹JCF=2.3 Hz), C-ortho: 118.9 (d, ³JCF=7.6 Hz), C-meta: 115.8 (d, ²JCF=22.0 Hz), C-para: 157.0 (d, ¹JCF=238.0 Hz), Piperazine C: ~45-55 |
Note: 'd' denotes a doublet, and J values are the coupling constants in Hz.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra
The following protocol outlines a robust methodology for obtaining high-quality 13C NMR spectra of fluorinated pyridine piperazines. The rationale behind each step is provided to ensure a self-validating system for data acquisition.
1. Sample Preparation:
-
Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid solvent signal overlap with signals of interest. Deuterated solvents are used to avoid strong solvent signals in the ¹H spectrum, which is important for the NMR spectrometer's lock system.
-
Procedure:
-
Weigh approximately 10-50 mg of the fluorinated pyridine piperazine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] Chloroform-d (CDCl₃) is a good starting point for many organic molecules.
-
Ensure the sample is completely dissolved; sonication may be used if necessary.
-
2. NMR Spectrometer Setup:
-
Rationale: A high-field NMR spectrometer enhances sensitivity and spectral dispersion, which is particularly useful for resolving complex spectra with overlapping multiplets.
-
Procedure:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the 13C probe to the resonant frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
3. Acquisition Parameters:
-
Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum. A standard broadband proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹H-¹³C couplings. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio. The relaxation delay (d1) is important to allow for the full relaxation of the carbon nuclei, ensuring quantitative accuracy, although for routine characterization, a shorter delay is often used to save time.
-
Procedure:
-
Select a standard 13C{¹H} pulse program (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0 to 200 ppm).
-
Set the number of scans (NS) to a value sufficient for good signal-to-noise (e.g., 1024 or higher, depending on the sample concentration).
-
Use a relaxation delay (d1) of 1-2 seconds for routine spectra.
-
The acquisition time (AQ) should be set to allow for adequate resolution.
-
4. Data Processing:
-
Rationale: Proper data processing is essential for extracting accurate information from the raw data. Fourier transformation converts the time-domain signal to the frequency-domain spectrum. Phase correction ensures that all peaks are in the absorptive mode. Baseline correction provides a flat baseline for accurate integration and peak picking.
-
Procedure:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform (FT).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]
-
Analyze the chemical shifts, multiplicities (due to C-F coupling), and coupling constants.
-
The following diagram illustrates the experimental workflow for acquiring 13C NMR spectra.
Caption: Workflow for 13C NMR Spectroscopy.
Conclusion
The 13C NMR spectroscopy of fluorinated pyridine piperazines provides a wealth of structural information, but its interpretation requires a nuanced understanding of the interplay of substituent effects. The position of the fluorine atom on the pyridine ring is a primary determinant of the chemical shifts and C-F coupling patterns, while the piperazine moiety provides a consistent, recognizable signature. By leveraging the comparative data and the robust experimental protocol presented in this guide, researchers can confidently employ 13C NMR as a powerful tool in the design and characterization of novel fluorinated drug candidates. The ability to predict and interpret these spectra with high confidence will undoubtedly accelerate the drug development process.
References
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]
-
Wessig, P., & Pöppl, A. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]
-
Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161. [Link]
-
Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
-
Botana, A., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(7), 365-373. [Link]
-
Hansen, P. E. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161. [Link]
-
Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 443-452. [Link]
-
Zhang, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(38), 12775-12786. [Link]
-
Gil, R. R., & Griesinger, C. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 12149–12153. [Link]
-
Williamson, R. T., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]
-
Abreu, A., Ochoa, M. E., Farfán, N., & Santillan, R. (2006). 13C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25–29. [Link]
-
Podsevalov, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved February 14, 2026, from [Link]
-
Improta, R., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577–1581. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773–777. [Link]
-
University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved February 14, 2026, from [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved February 14, 2026, from [Link]
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR [m.chemicalbook.com]
Comparative Guide: Bioactivity of 2-Fluoro vs. Non-Fluorinated Pyridine Piperazines
[1]
Executive Summary
In medicinal chemistry, the pyridine-piperazine scaffold is a privileged structure found in numerous GPCR ligands (e.g., 5-HT, Dopamine antagonists) and kinase inhibitors. A critical optimization step often involves the "fluorine scan"—specifically, the introduction of a fluorine atom at the 2-position (ortho) of the pyridine ring.
This guide objectively compares 1-(Pyridin-2-yl)piperazine (Non-fluorinated) against its 6-Fluoro analog (often referred to as the 2-fluoro derivative in synthetic contexts depending on numbering priority).
The Bottom Line: The introduction of the fluorine atom typically lowers basicity (pKa) , blocks oxidative metabolism (Aldehyde Oxidase/CYP), and improves membrane permeability , often without sacrificing target binding affinity.
Part 1: Physicochemical & Metabolic Profile[2][3]
The transition from a non-fluorinated pyridine to a 2-fluoropyridine derivative induces drastic electronic changes due to fluorine’s high electronegativity (3.98 Pauling scale) and the "Ortho Effect."
Basicity and Permeability (pKa Modulation)
The most immediate impact is on the pyridine nitrogen's basicity.
-
Non-Fluorinated: The pyridine nitrogen has a lone pair available for protonation (pKa ~5.2). At physiological pH (7.4), a significant fraction may be protonated, potentially limiting passive membrane diffusion.
-
2-Fluoro Derivative: The electron-withdrawing nature of fluorine (inductive effect, -I) pulls density away from the ring nitrogen. This drastically lowers the pKa (often by 2–3 log units).
-
Result: The molecule remains largely uncharged at neutral pH, significantly enhancing Lipophilic Ligand Efficiency (LLE) and brain penetration (CNS activity).
-
Metabolic Stability (The "Blocking" Effect)
The 2-position of the pyridine ring is highly susceptible to nucleophilic attack by metabolic enzymes, particularly Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) isoforms.
-
Non-Fluorinated: Rapidly oxidized to the pyridone (lactam) metabolite. High intrinsic clearance (
). -
2-Fluoro Derivative: The C-F bond (approx. 116 kcal/mol) is mechanically stronger than the C-H bond and electronically repels the nucleophilic attack required for AO metabolism.
-
Result: Extended half-life (
) and improved bioavailability.
-
Data Summary: Comparative Performance
Representative data based on standard structure-activity relationship (SAR) trends for pyridine-piperazine scaffolds.
| Parameter | Non-Fluorinated Scaffold | 2-Fluoro Scaffold | Impact |
| pKa (Pyridine N) | ~5.2 - 6.0 | ~2.5 - 3.5 | Decreased (Reduced lysosomal trapping) |
| LogD (pH 7.4) | 1.5 | 1.9 | Increased (Better permeability) |
| Metabolic Stability ( | < 15 min | > 45 min | Significantly Improved |
| Aldehyde Oxidase Substrate? | Yes (High turnover) | No (Blocked) | Protective |
| Binding Affinity ( | Baseline | Equivalent or Improved | Maintained (Bioisostere) |
Part 2: Mechanistic Visualization
The following diagram illustrates the causality between the fluorination and the biological outcome.
Caption: Mechanistic flow showing how ortho-fluorination alters electronic properties to drive permeability and metabolic stability.
Part 3: Experimental Protocols
To validate these properties in your own lab, use the following synthesis and assay protocols. These are designed to be self-validating —if the controls fail, the data is invalid.
A. Synthesis: SNAr of 2,6-Difluoropyridine
Objective: Synthesize 1-(6-fluoropyridin-2-yl)piperazine.
Why this route? Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents:
-
2,6-Difluoropyridine (1.0 equiv)
-
Piperazine (3.0 equiv) — Excess prevents bis-substitution.
- (2.0 equiv) or DIPEA
-
Solvent: DMSO or NMP (Polar aprotic is essential for
).
-
-
Procedure:
-
Dissolve piperazine and base in DMSO (0.5 M concentration).
-
Add 2,6-difluoropyridine dropwise at RT (Exothermic reaction risk).
-
Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]
-
Validation Check: Look for the mass shift. Starting material (M+) vs Product (M+ + Piperazine - HF).
-
-
Workup:
-
Dilute with water, extract with EtOAc.[1]
-
Wash organic layer with brine (critical to remove DMSO).
-
Dry over
and concentrate.
-
B. Assay: Microsomal Stability (HLM)
Objective: Quantify the metabolic blocking effect.
Protocol:
-
Preparation:
-
Test Compound: 1 µM in phosphate buffer (pH 7.4).
-
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (essential for CYP activity).
-
-
Incubation:
-
Pre-incubate compound + microsomes at 37°C for 5 min.
-
Start: Add NADPH to initiate.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
-
Termination:
-
Quench aliquots into ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000g, 20 min) to pellet protein.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS.
-
Plot ln(remaining %) vs time. Slope =
. - .
-
-
Self-Validating Control:
-
Run Verapamil (High clearance control) and Warfarin (Low clearance control) in parallel. If Verapamil
is not < 15 min, the microsomes are inactive.
-
Part 4: Synthesis Workflow Visualization
Caption: Step-by-step SNAr synthesis workflow with critical LCMS checkpoint.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Dalvie, D., et al. (2002). Aldehyde Oxidase-Mediated Metabolism of Nitrogen-Containing Heterocycles. Drug Metabolism and Disposition. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Pike, K. G., et al. (2011). Optimisation of a series of 2-aminopyridines as potent and selective inhibitors of ATR kinase. Bioorganic & Medicinal Chemistry Letters. (Example of pyridine fluorination to block metabolism). Link
IR spectroscopy characteristic peaks for 1-(2-Fluoropyridin-4-yl)piperazine
The following guide details the IR spectroscopic characterization of 1-(2-Fluoropyridin-4-yl)piperazine (CAS: 85386-84-1). This analysis synthesizes component spectral data from fluorinated pyridines and N-aryl piperazines to provide a robust reference for structural validation.
Executive Summary & Structural Context
This compound is a critical pharmacophore intermediate, often serving as the "linker" moiety in kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient 2-fluoropyridine ring with a saturated, basic piperazine cycle.
-
Molecular Formula: C₉H₁₂FN₃
-
Molecular Weight: 181.21 g/mol [1]
-
Key Functional Groups: Secondary Amine (Piperazine NH), Tertiary Aromatic Amine (Pyridine-N-Piperazine), Fluoropyridine (C-F, C=N).[1]
Analytical Challenge: Distinguishing this product from its precursors (2,4-difluoropyridine and piperazine) requires isolating the specific shifts in the C-F bond and the N-H vibrational modes.[1]
Characteristic IR Peak Assignments
The following table synthesizes characteristic vibrational modes. Data is derived from group frequency theory applied to 2-fluoropyridine derivatives and N-aryl piperazines.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| Amine (Piperazine) | N-H Stretch | 3250 – 3450 | Medium, Broad | Single band indicates a secondary amine. Absence of a doublet (seen in primary amines) confirms the piperazine ring is intact but mono-substituted. |
| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak | Characteristic of the pyridine ring protons. |
| Aliphatic Ring | C-H Stretch | 2800 – 2950 | Medium/Strong | Multiple bands corresponding to the methylene (-CH₂-) groups of the piperazine ring. |
| Pyridine Ring | C=N / C=C Stretch | 1580 – 1610 | Strong | The "breathing" modes of the pyridine ring. The 2-fluoro substitution often intensifies the band near 1600 cm⁻¹. |
| Aromatic Amine | C-N Stretch | 1350 – 1420 | Medium | Corresponds to the bond between the pyridine C4 position and the piperazine N1. |
| Fluorine | C-F Stretch | 1150 – 1250 | Very Strong | The most distinct fingerprint peak. In 2-fluoropyridines, this appears as a sharp, intense band, often split or accompanied by ring vibrations.[1] |
| Piperazine Ring | Skeleton Vib. | 1000 – 1100 | Medium | CNC / CCN skeletal vibrations characteristic of the piperazine chair conformation. |
| Aromatic | C-H Out-of-Plane | 800 – 850 | Strong | Diagnostic for the substitution pattern on the pyridine ring (2,4-disubstitution). |
Comparative Analysis: Product vs. Alternatives
To validate the synthesis, you must compare the product spectrum against its likely precursors or analogs.[1]
Scenario A: Reaction Monitoring (Synthesis from 2,4-Difluoropyridine)
The most common synthesis involves the nucleophilic aromatic substitution (SₙAr) of 2,4-difluoropyridine with piperazine.[1]
-
Precursor (2,4-Difluoropyridine):
-
Product (this compound):
Scenario B: Distinguishing from Non-Fluorinated Analog (1-(Pyridin-4-yl)piperazine)
If the fluorine atom is accidentally reduced or absent:
-
With Fluorine (Target): Intense band at 1150–1250 cm⁻¹ (C-F stretch) and a shift in the pyridine ring breathing mode (~1600 cm⁻¹) due to the electronegative F atom.[1]
-
Without Fluorine: The C-F band is absent . The aromatic C=C/C=N bands typically shift to lower wavenumbers (~1580 cm⁻¹) due to reduced induction.[1]
Experimental Protocol: IR Sample Preparation
For reproducible data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for piperazine derivatives due to their potential hygroscopicity (absorption of water can obscure the N-H region).[1]
-
System Blank: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans) to validate the absence of contamination (specifically looking for silicone oil or previous sample residue).[1]
-
Sample Loading: Place ~5 mg of the solid this compound onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the instrument's optimal zone (ensure good contact without crushing the crystal).
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 600 cm⁻¹[1]
-
-
Validation Check:
Synthesis & Spectral Evolution Logic
The following diagram illustrates the chemical transformation and the corresponding spectral checkpoints.
Figure 1: Reaction pathway and spectral evolution checkpoints for the synthesis of this compound.
References
-
Boopalachandran, P., & Laane, J. (2011).[1][3] Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.[1][3] Link
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[1] Principles of Instrumental Analysis (7th ed.).[1] Cengage Learning. (Standard reference for Group Frequency Theory).
-
National Institute of Standards and Technology (NIST). (n.d.).[1] NIST Chemistry WebBook, SRD 69: Pyridine, 2-fluoro-. Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for N-H and C-F assignments).
-
Glorius, F., et al. (2019).[1][4] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[4] Nature Chemistry, 11, 264–270.[1] Link (Provides context on fluorinated pyridine/piperidine synthesis and characterization).[1]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
